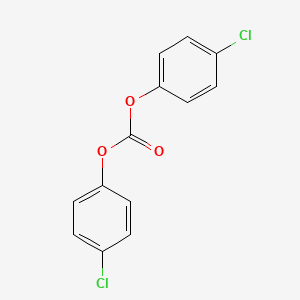![molecular formula C25H23N5O4S B12009241 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12009241.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of hydrazides and triazoles.
- The compound’s molecular formula is C23H20N6O4S .
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: , is a chemical compound with a complex structure.
Vorbereitungsmethoden
- Synthetic Routes :
- DMAT can be synthesized through a multistep process involving condensation reactions.
- One common synthetic route involves the reaction of 2,4-dihydroxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate.
- The intermediate then undergoes cyclization with thiosemicarbazide to yield DMAT.
- Reaction Conditions :
- The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or methanol).
- Acidic or basic catalysts may be employed.
- Industrial Production :
- DMAT is not produced industrially on a large scale due to its specialized applications.
Analyse Chemischer Reaktionen
- Reactions :
- DMAT can participate in various chemical reactions:
- Oxidation : DMAT can be oxidized to form its corresponding oxo compound.
- Reduction : Reduction of DMAT yields the corresponding hydrazine derivative.
- Substitution : DMAT can undergo nucleophilic substitution reactions.
- DMAT can participate in various chemical reactions:
- Common Reagents and Conditions :
- Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride.
- Substitution: React DMAT with suitable nucleophiles (e.g., alkyl halides).
- Major Products :
- Oxidation produces the oxo compound.
- Reduction leads to the hydrazine derivative.
Wissenschaftliche Forschungsanwendungen
- Chemistry :
- DMAT serves as a building block for designing novel compounds due to its unique structure.
- It can be modified to create derivatives with specific properties.
- Biology and Medicine :
- DMAT exhibits antitumor activity by inhibiting enzymes involved in polyamine biosynthesis.
- It has potential as an anticancer agent.
- Industry :
- Limited industrial applications, but research continues to explore its potential.
Wirkmechanismus
- Targets and Pathways :
- DMAT inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.
- Polyamines play essential roles in cell growth and proliferation.
- By inhibiting ODC, DMAT disrupts polyamine homeostasis, affecting cancer cells.
- Further studies are needed to elucidate additional pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- DMAT shares structural features with other hydrazides and triazoles.
- Its unique combination of phenolic, triazole, and sulfanyl moieties distinguishes it.
- Similar compounds include hydrazides and triazoles with diverse substituents.
Eigenschaften
Molekularformel |
C25H23N5O4S |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S/c1-16-3-8-19(9-4-16)30-24(17-6-11-21(34-2)12-7-17)28-29-25(30)35-15-23(33)27-26-14-18-5-10-20(31)13-22(18)32/h3-14,31-32H,15H2,1-2H3,(H,27,33)/b26-14+ |
InChI-Schlüssel |
HMAORCPFQUMNNU-VULFUBBASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009176.png)
![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)
![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)

![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)

